molecular formula C11H8ClF3O2 B2930784 Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate CAS No. 243977-24-4

Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate

Cat. No.: B2930784
CAS No.: 243977-24-4
M. Wt: 264.63
InChI Key: DEBTZZCLGLZGAA-UHFFFAOYSA-N
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Description

Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate: is an organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate typically involves the esterification of 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoic acid.

    Reduction: 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: In the agrochemical industry, this compound is investigated for its potential use as a precursor in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]acrylate
  • 2-Chloro-4-(trifluoromethyl)pyrimidine

Uniqueness: Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate is unique due to its combination of a trifluoromethyl group and an ester functional group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.

Properties

IUPAC Name

methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3O2/c1-17-10(16)5-3-7-2-4-8(6-9(7)12)11(13,14)15/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBTZZCLGLZGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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